molecular formula C6H5F2NOS B7628690 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde

Cat. No.: B7628690
M. Wt: 177.17 g/mol
InChI Key: QYUPEHAELUHFRF-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with a difluoroethylating reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions, where the difluoroethyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: Formation of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both a difluoroethyl group and an aldehyde functional group on a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoroethyl group enhances the compound’s stability and reactivity, while the aldehyde group provides a site for further chemical modifications.

Properties

IUPAC Name

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPEHAELUHFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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